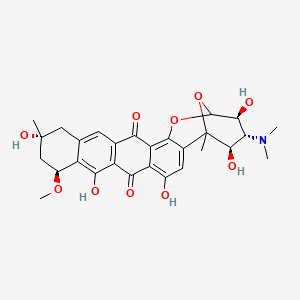
7-O-Methylnogarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.
Applications De Recherche Scientifique
Pharmacokinetics in Cancer Patients
7-con-O-methylnogarol has been studied for its pharmacokinetics in cancer patients. A study by Zanette et al. (2004) involved analyzing its behavior in patients with normal hepatic and renal function, focusing on its plasma disappearance, mean elimination half-life, volume of distribution, and plasma clearance (Zanette et al., 2004).
Anti-Dengue and Antifungal Properties
A study on newly synthesized bioactive compounds, including 7-O-Methylnogarol derivatives, demonstrated promising antifungal activity against selected fungal strains. These compounds were also evaluated for their potential inhibitory activity against dengue envelope protein (Abu-Izneid et al., 2018).
Electroanalytical Detection in Biological Samples
Research by Sanjuán et al. (2016) explored the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine (7-mG), a derivative of this compound, in biological samples like urine. This study highlights the potential of simpler and more economical sensing methods for 7-mG detection (Sanjuán et al., 2016).
Synthesis and Photoprotection in Chemistry and Biology
Bassolino et al. (2017) presented a scalable synthesis method for 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin, a derivative of this compound. This compound is widely used as a photoprotecting group in chemistry and biology (Bassolino et al., 2017).
Role in miRNA Processing and Cell Migration
A study by Pandolfini et al. (2019) explored the role of METTL1 in miRNA processing via m7G methylation, an aspect related to this compound. This research contributes to understanding how m7G methylation regulates miRNA structure, biogenesis, and cell migration (Pandolfini et al., 2019).
Production in Escherichia Coli
Malla et al. (2011) reported the production of 7-O-Methyl aromadendrin, a medicinally valuable flavonoid and derivative of this compound, in Escherichia coli. This study showcases the potential of E. coli as a cell factory for producing such natural flavonoids (Malla et al., 2011).
Inhibition of Nav1.7 Channels
A study by Wang et al. (2015) investigated the inhibition of Nav1.7 channels by methyl eugenol, a major active component related to this compound, highlighting its antinociceptive and anesthetic effects (Wang et al., 2015).
mRNA Cap Methylation
Cowling (2009) reviewed the significance of 7-methylguanosine cap methylation in mRNA, essential for efficient gene expression and cell viability. This study provides insights into the biological processes impacted by this cap methylation (Cowling, 2009).
Anti-Inflammatory Effects
Research by Soromou et al. (2012) on 7-O-Methylnaringenin, extracted from Rhododendron speciferum, revealed its anti-inflammatory effects, highlighting its role in downregulating inflammatory cytokines in stimulated macrophages (Soromou et al., 2012).
Propriétés
Formule moléculaire |
C28H31NO10 |
|---|---|
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
(10S,12R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23-,25+,26?,27+,28?/m0/s1 |
Clé InChI |
LWYJUZBXGAFFLP-FEMZJCMLSA-N |
SMILES isomérique |
C[C@@]1(C[C@@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6([C@@H]([C@H]([C@@H](C(O5)O6)O)N(C)C)O)C)O)OC)O |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
SMILES canonique |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Durée de conservation |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
Solubilité |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Synonymes |
7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




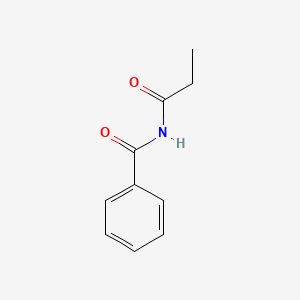

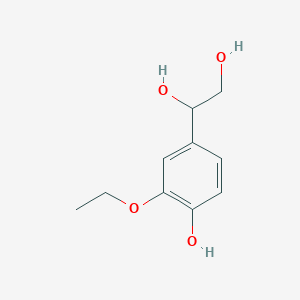
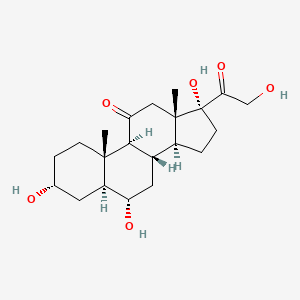
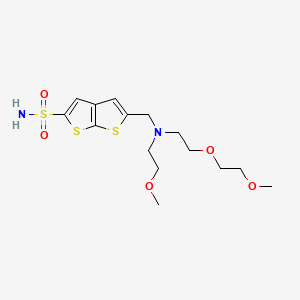

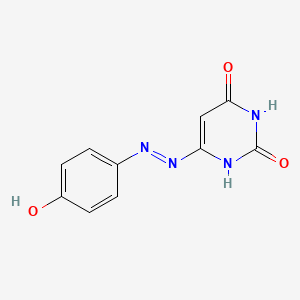
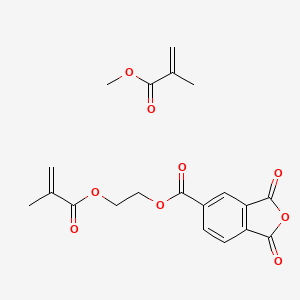


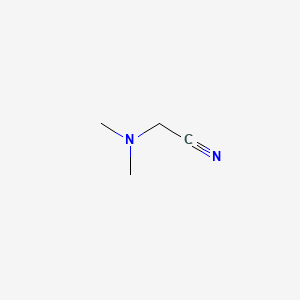
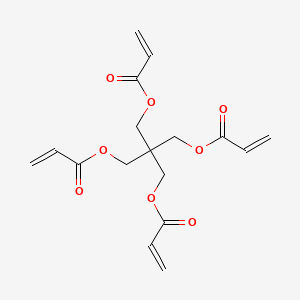
![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)